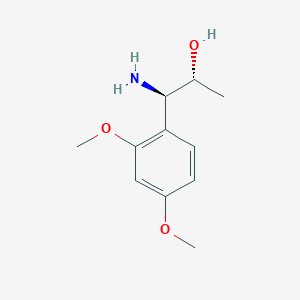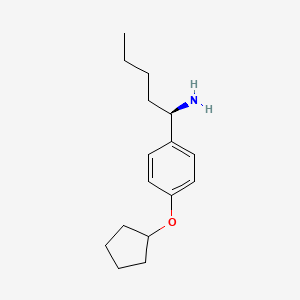![molecular formula C7H13ClN2O2 B13050388 Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl](/img/structure/B13050388.png)
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride is a heterocyclic compound with a unique structure that combines elements of pyrazine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride can be compared with other similar compounds, such as:
Pyrazino[2,1-C][1,4]oxazin-3(4H)-one: Lacks the hexahydro modification, leading to different chemical and biological properties.
Benzoxazines: These compounds have a benzene ring fused to the oxazine ring, resulting in different reactivity and applications.
The uniqueness of Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hydrochloride lies in its specific ring structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
4,6,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-4-9-2-1-8-3-6(9)5-11-7;/h6,8H,1-5H2;1H |
InChI Key |
KGFYFYBNYSACHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(=O)OCC2CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




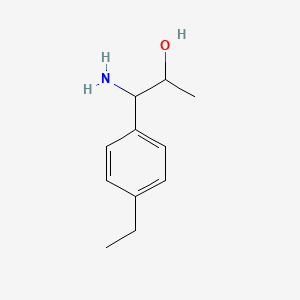
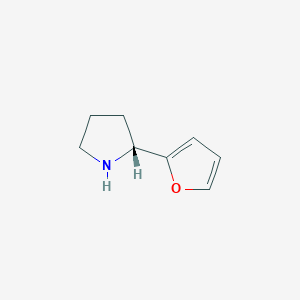

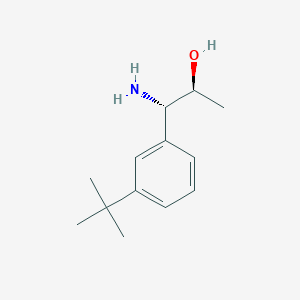

![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)

![1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)
